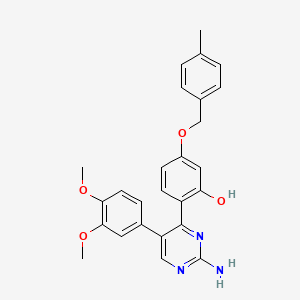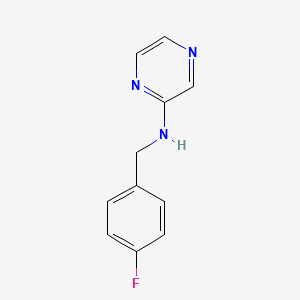![molecular formula C15H14ClN3O2 B2772823 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile CAS No. 1394699-63-8](/img/structure/B2772823.png)
4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile (abbreviated as CIC) is a chemical compound that has gained significant attention in the field of scientific research. CIC belongs to the family of indole-based compounds, which are known for their diverse biological activities. The unique structure of CIC makes it a promising candidate for various research applications, including drug discovery and development.
Mechanism Of Action
The exact mechanism of action of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile is not fully understood, but it is believed to act through multiple pathways. 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile has been shown to inhibit various enzymes, such as histone deacetylases and proteasomes, which are involved in the regulation of gene expression and protein degradation, respectively. 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile has also been shown to modulate the activity of various signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical And Physiological Effects
4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases. 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Additionally, 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile has been shown to exhibit low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile is its unique structure, which makes it a promising candidate for various research applications. 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are numerous potential future directions for research involving 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile. One area of focus could be the development of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile-based drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of focus could be the use of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile as a probe to study various biological processes, such as protein-protein interactions and enzyme activity. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile and its potential side effects.
Synthesis Methods
The synthesis of 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile involves a multi-step process, which includes the reaction of 5-chloro-1H-indole-3-carboxylic acid with morpholine, followed by acetylation and cyanation. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile has also been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In addition, 4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile has been used as a probe to study various biological processes, such as protein-protein interactions and enzyme activity.
properties
IUPAC Name |
4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-1-2-14-13(6-11)10(8-18-14)5-15(20)19-3-4-21-9-12(19)7-17/h1-2,6,8,12,18H,3-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHQBKMDIYWEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CNC3=C2C=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

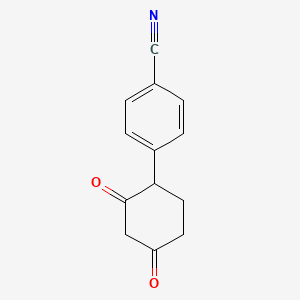
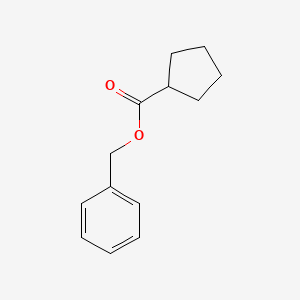
![(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2772746.png)
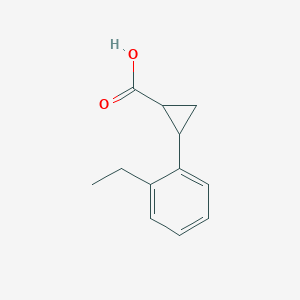
![Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2772751.png)
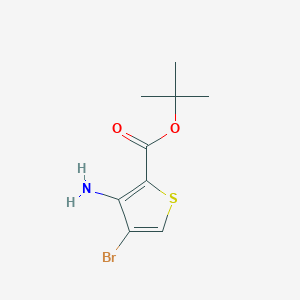
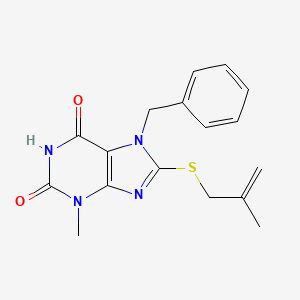
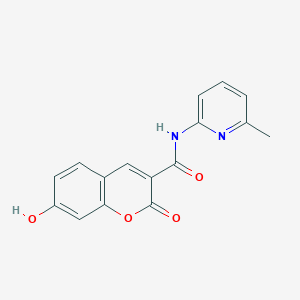
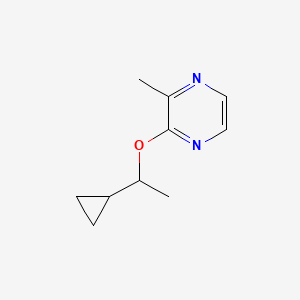
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2772759.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-hydroxyoxan-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2772760.png)
